BenchChemオンラインストアへようこそ!

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Tubulin polymerization inhibition Anticancer drug discovery Structure-activity relationship

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1556714-39-6) is a member of the 3,4-dihydroquinoxalin-2(1H)-one family, a nitrogen-based heterocyclic scaffold recognized as a privileged structure in medicinal chemistry. This compound features a 7-methoxy substituent on the aromatic ring and a 4-methyl group on the saturated nitrogen, forming a core that serves as a key synthetic intermediate and pharmacophoric head group in the development of potent tubulin polymerization inhibitors.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B15070374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC2=C1C=CC(=C2)OC
InChIInChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-5-7(14-2)3-4-9(8)12/h3-5H,6H2,1-2H3,(H,11,13)
InChIKeyUBEWVYNABFEBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Privileged Dihydroquinoxalinone Scaffold for Tubulin-Targeted Anticancer Drug Discovery


7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1556714-39-6) is a member of the 3,4-dihydroquinoxalin-2(1H)-one family, a nitrogen-based heterocyclic scaffold recognized as a privileged structure in medicinal chemistry [1]. This compound features a 7-methoxy substituent on the aromatic ring and a 4-methyl group on the saturated nitrogen, forming a core that serves as a key synthetic intermediate and pharmacophoric head group in the development of potent tubulin polymerization inhibitors [2]. Its structural features are critical for hydrogen bonding with α-tubulin at the colchicine binding site, making it a valuable building block for anticancer drug discovery programs targeting microtubule dynamics [3].

Why 7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Replaced by Unsubstituted or Alternative Dihydroquinoxalinone Analogs


Generic substitution of 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one with unsubstituted or differently substituted dihydroquinoxalinone analogs is not feasible due to the critical role of both the 7-methoxy and 4-methyl substituents in molecular recognition. Evidence from X-ray crystallography-guided design demonstrates that the 7-methoxy group is essential for hydrogen bonding with α-T179 in the α-tubulin monomer, while removal of this methoxy moiety (as in compound 5e) results in complete loss of antiproliferative activity [1]. The 4-methyl group defines the scaffold's conformational properties and influences metabolic stability relative to N-unsubstituted analogs such as 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 67074-63-9) . Quantitative structure–activity relationship (QSAR) analyses further confirm that modifications at these positions directly impact antitumor potency, making the precise substitution pattern of 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one indispensable for downstream applications [1].

Quantitative Differentiation Evidence for 7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one Against Closest Structural Analogs


7-Methoxy Substituent Is Essential for Antiproliferative Activity: Comparative Evidence from Tubulin Inhibitor SAR

In a systematic structure–activity relationship study of dihydroquinoxalinone tubulin inhibitors, the removal of the 7-methoxy group to produce the fluoro-substituted tetrahydroquinoline analog 5e resulted in complete loss of antiproliferative activity across six human cancer cell lines (A375, M14, RPMI-7951 melanoma; MDA-MB-231, MDA-MB-453, MDA-MB-468 breast cancer), whereas the mono-fluoro-methoxy analog 5b maintained high potency [1]. This demonstrates that the 7-methoxy group on the dihydroquinoxalinone scaffold is indispensable for cytotoxicity, confirming that 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one contains a pharmacophoric feature absent in unsubstituted or de-methoxy analogs.

Tubulin polymerization inhibition Anticancer drug discovery Structure-activity relationship

4-Methyl Substitution Distinguishes the Scaffold from N-Unsubstituted Analogs in Terms of Molecular Properties

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (MW 192.21) contains a 4-methyl group that distinguishes it from the N-unsubstituted analog 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (MW 162.19, CAS 67074-63-9), which lacks the 7-methoxy group . The combination of 7-methoxy and 4-methyl substituents results in a unique molecular weight (192.21), lipophilicity, and hydrogen-bonding capacity that matches the pharmacophoric requirements identified in X-ray co-crystal structures of tubulin-inhibitor complexes, where the 7-methoxy group engages α-T179 and the N4-substituent occupies a hydrophobic pocket [1]. The 4-methyl analog without 7-methoxy lacks the critical hydrogen-bonding capacity, while 7-methoxy analogs without 4-methyl lack the conformational restriction and hydrophobic contact needed for optimal target engagement [1].

Synthetic intermediate Physicochemical properties Scaffold differentiation

Validation of 7-Methoxy-Dihydroquinoxalinone as the Optimal Head Group for Tubulin Colchicine Site Binding

X-ray crystal structures of tubulin in complex with dihydroquinoxalinone inhibitors (PDB: 6N47, 6BRF) have validated that the 7-methoxy-3,4-dihydroquinoxalinone head group forms a critical hydrogen bond with the backbone carbonyl of α-T179 in the T5 loop of α-tubulin [1]. The study explicitly concludes that 'the 7-methoxy-3,4-dihydroquinoxalinone head group of compound 2a is the best possibility to attain hydrogen bonding with the α-tubulin monomer' [1]. Attempts to replace this head group with pyridopyrimidine or tetrahydroquinoline alternatives resulted in loss of this key interaction, as demonstrated by the inactivity of compound 5i (6-fluoro-7-methoxy-dihydroquinoxalinone) which failed to properly orient the fluoro group toward the T5 loop [1].

X-ray crystallography Tubulin-colchicine site Hydrogen bonding

Optimal Application Scenarios for 7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one in Drug Discovery and Chemical Biology


Synthesis of Tubulin Polymerization Inhibitors via N4-Functionalization

7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a direct precursor for the synthesis of 4-(heteroaryl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one tubulin inhibitors. The 4-methyl group can be replaced or functionalized to introduce quinazoline, pyridopyrimidine, or cyclopenta-pyrimidine moieties, yielding compounds with low nanomolar antiproliferative activity (e.g., compound 5f: GI50 1.9–3.2 nM; tubulin assembly IC50 0.77 μM) [1]. This scaffold has produced clinical candidates with in vivo tumor growth inhibition of 62% at 1.0 mg/kg in mouse xenograft models [2].

Negative Control Compound for Tubulin-Binding Assays

When used without further N4 elaboration, 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can function as a structurally matched negative control in tubulin polymerization and colchicine-competitive binding assays. Its 4-methyl substitution prevents the extended hydrophobic interactions required for high-affinity colchicine site binding, allowing researchers to confirm that observed activity of 4-heteroaryl analogs is specifically driven by the N4 substituent rather than the dihydroquinoxalinone core alone [1][2].

Fragment-Based Drug Discovery and Scaffold Hopping Programs

The compound is an ideal fragment-sized starting point (MW 192.21) for fragment-based drug discovery (FBDD) targeting the colchicine binding site of tubulin. Its 7-methoxy group provides a validated hydrogen-bond anchor to α-T179, while the 4-methyl group offers a synthetically accessible vector for fragment growth via N-alkylation, Buchwald–Hartwig coupling, or reductive amination [1]. This enables efficient scaffold hopping from quinazoline-based to quinoxalinone-based tubulin inhibitors [3].

QSAR Model Building and Computational Chemistry

The well-defined substitution pattern of 7-methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one makes it a valuable data point for quantitative structure–activity relationship (QSAR) models predicting tubulin polymerization inhibitory activity. QSAR analyses of dihydroquinoxalinone analogs have demonstrated strong predictive ability for antiproliferative potency, and inclusion of the 4-methyl analog provides a critical baseline for differentiating electronic and steric contributions of N4 substituents [1].

Quote Request

Request a Quote for 7-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.